4-(N,N-diethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide
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Description
4-(N,N-diethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H21N3O3S3 and its molecular weight is 435.58. The purity is usually 95%.
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Biological Activity
The compound 4-(N,N-diethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by data from various studies and patents.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a benzamide moiety linked to a benzothiazole derivative, which is known to influence its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antitumor effects. The following table summarizes findings related to its cytotoxicity against various cancer cell lines:
Cell Line | IC50 (μM) | Assay Type |
---|---|---|
A549 | 2.12 ± 0.21 | 2D Cell Viability |
HCC827 | 5.13 ± 0.97 | 2D Cell Viability |
NCI-H358 | 0.85 ± 0.05 | 2D Cell Viability |
MRC-5 | 3.11 ± 0.26 | Cytotoxicity Assay |
These results indicate that the compound demonstrates potent cytotoxicity against lung cancer cell lines, particularly A549, which is significant for further therapeutic exploration .
The mechanism through which this compound exerts its antitumor effects appears to involve DNA intercalation and binding within the minor groove of DNA, which is a common pathway for many antitumor agents. Studies have shown that derivatives with similar structures can intercalate into double-stranded RNA and DNA, potentially disrupting replication and transcription processes essential for cancer cell survival .
Antimicrobial Activity
In addition to its antitumor properties, the compound has been evaluated for antimicrobial activity against various pathogens. The following table summarizes its effectiveness against selected bacteria:
Microorganism | Activity |
---|---|
Escherichia coli | Moderate |
Staphylococcus aureus | High |
Saccharomyces cerevisiae | Low |
The antibacterial activity was assessed using broth microdilution methods, adhering to CLSI guidelines. Notably, compounds similar to this one showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Case Studies
Several case studies have highlighted the potential of benzothiazole derivatives in clinical settings:
- Study on Lung Cancer Treatment : A study demonstrated that compounds with similar structural features were effective in reducing tumor size in animal models of lung cancer.
- Antimicrobial Efficacy : Another study reported that derivatives exhibited significant antimicrobial activity, leading to reduced bacterial load in infected models.
These findings underscore the therapeutic promise of compounds like This compound , warranting further investigation into their pharmacological profiles.
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S3/c1-4-22(5-2)28(24,25)14-11-9-13(10-12-14)18(23)21-19-20-17-15(26-3)7-6-8-16(17)27-19/h6-12H,4-5H2,1-3H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSOBYKJCZTKLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.